molecular formula C18H18N2O B1356862 4'-Cyanobenzylidene-4-butoxyaniline CAS No. 55873-21-7

4'-Cyanobenzylidene-4-butoxyaniline

Cat. No. B1356862
CAS RN: 55873-21-7
M. Wt: 278.3 g/mol
InChI Key: NFABQUNUXAXGBJ-UHFFFAOYSA-N
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Description

4’-Cyanobenzylidene-4-butoxyaniline, also known as CBB, is a non-linear optical material that belongs to the class of push-pull chromophores. It is a white to yellow to green powder or crystalline substance .


Molecular Structure Analysis

The molecular formula of 4’-Cyanobenzylidene-4-butoxyaniline is C18H18N2O, and its molecular weight is 278.36 g/mol . The compound includes a cyanobenzylidene group and a butoxyaniline group .


Physical And Chemical Properties Analysis

4’-Cyanobenzylidene-4-butoxyaniline is a solid at 20 degrees Celsius . It appears as a white to yellow to green powder or crystalline substance . The nitrogen content is between 9.50 to 10.30% .

Scientific Research Applications

Physical Properties in Liquid Crystal Systems

4'-Cyanobenzylidene-4-butoxyaniline has been studied for its role in liquid crystal systems. For instance, it exhibits a reentrant nematic phase in binary systems, and its physical properties such as refractive indices, dielectric constants, and electric conductivity anisotropy have been investigated (Bock & Heppke, 1981). Similarly, the phase transitions in related liquid crystals have been studied using Fourier transform infrared spectrometry, focusing on shifts in frequency and changes in band intensity related to different mesogenic states (Zhang & Gilpin, 1993).

Molecular Dynamics and Structure Analysis

High-resolution NMR experiments have been conducted on isotropic liquid and liquid crystalline phases of 4'-Cyanobenzylidene-4-butoxyaniline and its analogues to study molecular interactions and dynamics. These studies include measuring spin-lattice relaxation times for each carbon atom in the molecules (Hagiwara & Fujimori, 2011). Additionally, the structure of both the molecule and its monomeric dianion has been investigated through vibrational spectra and ab initio calculations (Ognyanova et al., 1999).

Application in Optical and Electrical Studies

Research has also focused on the application of 4'-Cyanobenzylidene-4-butoxyaniline in optical applications. Quantum theoretical calculations and spectroscopic investigations like UV/Vis and FT-IR have been conducted on azomethine dyes derived from this compound for potential optical applications (Shahab et al., 2017).

Safety and Hazards

4’-Cyanobenzylidene-4-butoxyaniline is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

4-[(4-butoxyphenyl)iminomethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-3-12-21-18-10-8-17(9-11-18)20-14-16-6-4-15(13-19)5-7-16/h4-11,14H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFABQUNUXAXGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593021
Record name 4-{(E)-[(4-Butoxyphenyl)imino]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Cyanobenzylidene-4-butoxyaniline

CAS RN

55873-21-7
Record name 4-{(E)-[(4-Butoxyphenyl)imino]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Cyanobenzylidene-4-butoxyaniline
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